1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
Overview
Description
1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid is a compound belonging to the class of heterocyclic compounds known as pyrazoles. These compounds are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid with a primary amine in anhydrous acetic acid, followed by cyclization and methylation steps . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired product formation.
Scientific Research Applications
1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use as a fungicide and its role in inhibiting specific enzymes.
1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid: Similar in structure but lacking the methyl group, which may influence its reactivity and biological activity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14-11-7-4-2-3-5-9(7)17-6-8(11)10(13-14)12(15)16/h2-5H,6H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHRRYDJLYIQJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COC3=CC=CC=C32)C(=N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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